
3-(Pyridin-4-yl)propanoic acid
Overview
Description
3-(Pyridin-4-yl)propanoic acid, also known as 3-(4-pyridyl)propanoic acid, is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, featuring a propanoic acid group attached to the fourth position of the pyridine ring. This compound is commonly used as a ligand in the formation of coordination polymers and has been studied for its crystal structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Pyridin-4-yl)propanoic acid can be synthesized through various methods. One common approach involves the acylation of 3-pyridineethanol. This reaction typically requires the use of acylating agents such as acetic anhydride or acetyl chloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-pyridineacrylic acid. This process is carried out under high pressure and temperature, using catalysts such as palladium on carbon to facilitate the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry
3-(Pyridin-4-yl)propanoic acid has been investigated for its potential as a pharmacological agent. It serves as a structural motif in the development of various inhibitors targeting specific enzymes and receptors.
Case Study: Inhibition of Trypanosoma cruzi CYP51
A study highlighted the development of pyridine-based inhibitors, including derivatives of this compound, aimed at inhibiting the enzyme CYP51 in Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship (SAR) analysis revealed that modifications to the pyridine ring significantly affected binding affinity and biological activity against the parasite .
Proteomics
This compound is utilized in proteomics research, specifically in the study of protein interactions and functions. Its ability to interact with various proteins makes it a valuable tool for understanding cellular mechanisms.
Application Example: Protein Interaction Studies
Researchers have employed this compound to probe protein-ligand interactions, helping to elucidate pathways related to disease mechanisms and potential therapeutic targets .
Neuroscience
There is emerging interest in the role of this compound as a modulator of neurotransmitter systems. Its derivatives are being explored for their effects on neuropharmacological targets.
Case Study: Neurotransmitter Modulation
Research indicates that certain derivatives of this compound can influence neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders .
Market Insights
The global market for compounds like this compound has been expanding, driven by its applications in pharmaceutical development and research. The following table summarizes key market insights:
Market Aspect | Details |
---|---|
Application Areas | Medicinal chemistry, proteomics, neuroscience |
Key Regions | North America, Europe, Asia-Pacific |
Growth Drivers | Increased R&D in pharmaceuticals, rise in proteomics studies |
Challenges | Regulatory hurdles, synthesis complexity |
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)propanoic acid involves its ability to act as a bidentate chelating agent. This means it can form stable complexes with metal ions by coordinating through both the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylic acid group. These complexes can enhance fluorescence properties, making them useful in imaging and analytical applications .
Comparison with Similar Compounds
2-Pyridinepropanoic acid: Similar structure but with the propanoic acid group attached to the second position of the pyridine ring.
3-(3-Pyridyl)propanoic acid: The propanoic acid group is attached to the third position of the pyridine ring.
4-Pyridinepropanoic acid: Another isomer with the propanoic acid group at the fourth position, similar to 3-(Pyridin-4-yl)propanoic acid.
Uniqueness: this compound is unique due to its specific positioning of the propanoic acid group, which influences its chemical reactivity and coordination properties. This positioning allows it to form distinct coordination polymers and complexes compared to its isomers .
Biological Activity
3-(Pyridin-4-yl)propanoic acid is an organic compound characterized by its unique structure, featuring a pyridine ring substituted at the 4-position with a propanoic acid moiety at the 3-position. This structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C8H9NO2
- Molecular Weight : Approximately 151.16 g/mol
- Solubility : Soluble in various organic solvents
The presence of both the pyridine and carboxylic acid functional groups enhances its chemical reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can modulate cytokine release, specifically inhibiting TNF-α and IFN-γ production in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS). Compounds derived from this structure demonstrated a reduction in TNF-α production by approximately 44–60% at higher concentrations, indicating potential anti-inflammatory properties .
- Immunomodulatory Effects : The compound has been observed to induce IL-10 production, which is beneficial in managing chronic inflammation. The presence of specific substituents on the pyridine ring significantly influences these immunomodulatory effects .
- Antimicrobial Properties : Research suggests that some derivatives exhibit selective antimicrobial activity against pathogens such as Chlamydia and other Gram-positive and Gram-negative bacteria. The compounds showed moderate antibacterial activity, with some derivatives being effective against N. meningitidis and H. influenzae .
Case Studies and Experimental Data
A recent study evaluated several derivatives of this compound for their biological activities:
Compound | Cytokine Inhibition (TNF-α) | IL-10 Induction | Antimicrobial Activity |
---|---|---|---|
3a | 60% | Moderate | Active against Chlamydia |
3c | 44% | High | Active against N. meningitidis |
3e | 50% | Significant | Active against H. influenzae |
3g | 25% | Low | No significant activity |
The study highlighted that compounds with specific substitutions on the pyridine ring not only inhibited pro-inflammatory cytokines but also enhanced the production of anti-inflammatory cytokines like IL-10, showcasing their potential as therapeutic agents in inflammatory diseases .
The mechanism by which these compounds exert their biological effects involves:
- Cytokine Modulation : The ability to inhibit pro-inflammatory cytokines while promoting anti-inflammatory cytokines suggests a dual role in immune regulation.
- Selective Targeting : The structural features allow for selective binding to biological targets, enhancing their efficacy as drug candidates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Pyridin-4-yl)propanoic acid and its intermediates?
- Methodological Answer : The compound is synthesized via intermediates like 3-(Pyridin-4-yl)acrylic acid, which can be crystallized as an iodide salt. Key steps include condensation reactions using pyridine derivatives and carboxylic acid precursors. For example, 4-(2-Carboxyvinyl)pyridinium iodide is formed via quaternization of pyridine with iodinated acrylic acid derivatives. Structural optimization involves hydrogen bonding (N–H⋯O/I) to stabilize intermediates . Alternative routes include hydroxylation or amination of the propanoic acid backbone, as seen in the synthesis of 3-amino-3-(pyridin-4-yl)propanoic acid derivatives .
Q. How is X-ray crystallography applied to determine the structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed using instruments like the Rigaku SCXmini. Data collection involves monochromatic Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction. Software such as SHELXS97 and SHELXL97 refines the structure, resolving parameters like torsion angles (e.g., 15.34° for carboxylate-pyridine dihedral angles) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming 2D networks). This method confirms stereochemistry and supramolecular packing .
Advanced Research Questions
Q. How can researchers design experiments to study the metabolic pathways of this compound derivatives?
- Methodological Answer : Metabolic profiling involves in vitro or in vivo incubation with liver microsomes or fecal microbiota. For example, 3-(4-Hydroxyphenyl)propanoic acid undergoes decarboxylation to 4-hydroxyphenylacetic acid, followed by α-oxidation to hydroxybenzoic acid, which conjugates with glycine to form hippuric acid. LC-MS or NMR tracks isotopic labeling or phase II metabolites (e.g., sulfated/glucuronidated derivatives). Dose-response studies in murine models can validate hepatic vs. microbial transformation pathways .
Q. What methodological approaches resolve contradictions in crystallographic data for pyridine-propanoic acid hybrids?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from dynamic disorder or solvent effects. To address this, high-resolution data (θmax > 25°) and anisotropic refinement for non-H atoms are critical. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π vs. O–H⋯N hydrogen bonds). Comparative studies with DFT-optimized gas-phase structures can identify lattice-induced distortions .
Q. How do hydrogen bonding and π-π interactions influence the supramolecular assembly of this compound derivatives?
- Methodological Answer : Crystal packing is driven by pyridine-carboxylate dimerization via N–H⋯O bonds and parallel-displaced π-π stacking (3.5–4.0 Å interplanar distances). Computational tools like Mercury (CCDC) visualize interaction fingerprints, while energy frameworks quantify stabilizing forces. For example, (E)-3-(pyridin-4-yl)acrylic acid forms layered networks stabilized by bifurcated hydrogen bonds, impacting solubility and melting points .
Q. How to evaluate structure-activity relationships (SAR) of anticancer derivatives of this compound?
- Methodological Answer : SAR studies require synthesizing derivatives with varied substituents (e.g., hydroxyl, nitro, or amino groups at the phenyl ring). In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) correlate activity with electronic (Hammett σ) or steric parameters. Molecular docking predicts binding to targets like tyrosine kinases or DNA topoisomerases. For instance, 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives show enhanced activity when electron-withdrawing groups improve membrane permeability .
Properties
IUPAC Name |
3-pyridin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXGQYDHJZKQQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283449 | |
Record name | 3-(pyridin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-43-0 | |
Record name | 6318-43-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(pyridin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Pyridin-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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